

# perphenazine drug interactions metabolic inhibition

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## Compound Focus: Perphenazine

CAS No.: 58-39-9

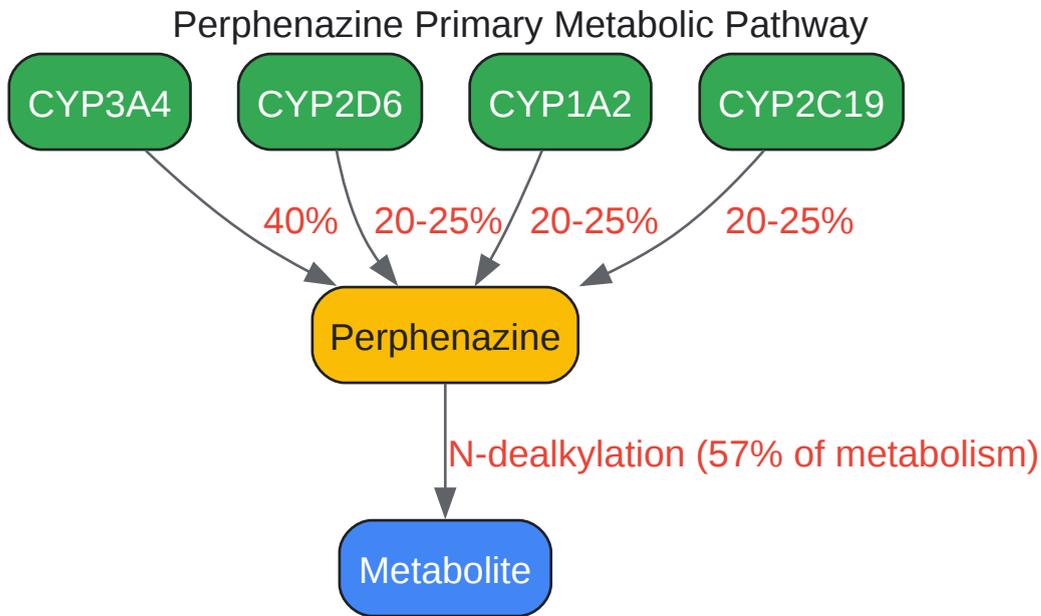
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## Primary CYP Isoforms in Perphenazine Metabolism

CYP Isoform	Relative Contribution to N-dealkylation	Inhibitors (Examples)	Inducers (Examples)
CYP3A4	~40% [1]	Clarithromycin, Ketoconazole [2]	Carbamazepine, Rifampin [2]
CYP2D6	20-25% [1]	Bupropion, Fluoxetine, Quinidine [2]	-
CYP1A2	20-25% [1]	Fluvoxamine, Ciprofloxacin [2]	Tobacco smoking [2]
CYP2C19	20-25% [1]	Fluoxetine, Fluvoxamine [2]	Rifampin [2]

The N-dealkylation pathway accounts for about 57% of **perphenazine**'s metabolism in vitro, with the remaining 43% involving other pathways that may depend more heavily on CYP2D6 [1]. The following diagram illustrates this primary metabolic pathway.



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## Clinically Significant Drug Interactions

Beyond metabolic inhibition, **perphenazine** has several other critical interaction risks. The table below lists contraindicated and serious interactions.

Interaction Type / Drug Class	Example Drugs	Clinical Consequence
<b>Contraindicated (QTc Prolongation)</b>	Disopyramide, Ibutilide, Pimozide, Procainamide, Quinidine, Sotalol [3]	Increased risk of life-threatening cardiac arrhythmias (e.g., Torsade de Pointes).
<b>Dopamine Agonists</b>	Bromocriptine, Cabergoline, Apomorphine, Dopamin [3]	Perphenazine antagonizes dopamine receptors, decreasing the efficacy of the agonist.
<b>Central Nervous System (CNS) Depressants</b>	Opioids (e.g., Fentanyl), Benzodiazepines, Alcohol, Barbiturate [4] [3]	Additive CNS depression, leading to profound sedation, respiratory depression, coma, or death.

Interaction Type / Drug Class	Example Drugs	Clinical Consequence
<b>Strong CYP2D6 Inhibitors</b>	Bupropion, Fluoxetine, Paroxetine, Quinidin [2] [3]	Increased perphenazine plasma concentration, raising the risk of adverse effects like over-sedation and parkinsonism, especially in CYP2D6 poor metabolizers [5].

## Experimental & Clinical Considerations

For researchers and clinicians, the following points are critical:

- **Consider Genotyping:** The CYP2D6 enzyme exhibits significant genetic polymorphism. Individuals classified as **poor metabolizers** have a 4-fold higher area under the curve (AUC) for **perphenazine** compared to extensive metabolizers, leading to a greater risk of adverse effects like over-sedation and parkinsonism [5]. Genotyping can be valuable in troubleshooting unexpected toxicities.
- **Monitor for Toxicity:** During co-administration with CYP inhibitors, closely monitor patients for signs of dose-dependent extrapyramidal symptoms (EPS), sedation, and orthostatic hypotension [6] [5].
- **Understand Interaction Timelines:** Enzyme inhibition by a drug typically begins with the first dose and dissipates over approximately five half-lives after the inhibitor is stopped [7]. However, for irreversible enzyme inhibition, the duration may be longer.

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